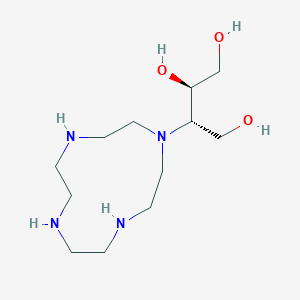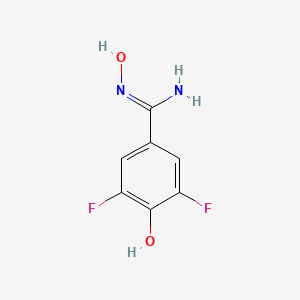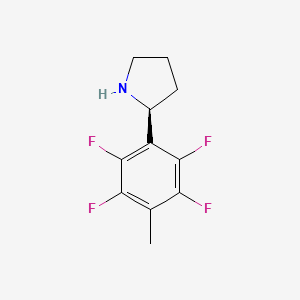
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is a complex organic compound that features a tetraazacyclododecane ring, which is a type of macrocyclic ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol typically involves the cyclization of appropriate precursors to form the tetraazacyclododecane ring, followed by the introduction of the butane-1,2,4-triol moiety. Common reaction conditions include the use of strong bases or acids to facilitate cyclization and the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to produce the compound in significant quantities. Optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,4-triol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tetraazacyclododecane ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the tetraazacyclododecane ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol can be used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can be studied for their catalytic properties or as models for biological systems.
Biology
In biology, this compound can be used as a chelating agent to study metal ion interactions in biological systems. It can also be used in the design of new drugs or diagnostic agents.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications, such as in the treatment of metal ion imbalances or as a component of drug delivery systems.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol involves its ability to chelate metal ions through the tetraazacyclododecane ring. This chelation can affect various molecular targets and pathways, depending on the specific metal ions involved and the context of the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other macrocyclic ligands such as cyclen (1,4,7,10-tetraazacyclododecane) and its derivatives. These compounds share the tetraazacyclododecane ring structure but differ in the functional groups attached to the ring.
Uniqueness
Rel-(2R,3S)-3-(1,4,7,10-tetraazacyclododecan-1-yl)butane-1,2,4-triol is unique due to the presence of the butane-1,2,4-triol moiety, which can introduce additional functional properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
754167-78-7 |
|---|---|
Formule moléculaire |
C12H28N4O3 |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
(2R,3S)-3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol |
InChI |
InChI=1S/C12H28N4O3/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16/h11-15,17-19H,1-10H2/t11-,12-/m0/s1 |
Clé InChI |
NXHUAYWRBFCZOA-RYUDHWBXSA-N |
SMILES isomérique |
C1CNCCN(CCNCCN1)[C@@H](CO)[C@H](CO)O |
SMILES canonique |
C1CNCCN(CCNCCN1)C(CO)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)





![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)


